An In-depth Technical Guide to Cyclopropyl 2,4-Xylyl Ketone: Synthesis, Properties, and Applications
An In-depth Technical Guide to Cyclopropyl 2,4-Xylyl Ketone: Synthesis, Properties, and Applications
Introduction: The Strategic Value of the Cyclopropyl Ketone Moiety
In the landscape of modern medicinal chemistry and synthetic organic chemistry, the cyclopropyl group has emerged as a uniquely valuable structural motif.[1] Its incorporation into molecular frameworks can significantly enhance pharmacological properties, including metabolic stability, potency, and receptor binding affinity.[1] The strained three-membered ring of the cyclopropyl group imparts distinct electronic and conformational properties, offering a powerful tool for drug design and development professionals.[1]
This technical guide provides a comprehensive overview of Cyclopropyl 2,4-xylyl ketone (CAS No. 71172-79-7), a member of the aryl cyclopropyl ketone family.[2] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, physicochemical properties, potential applications, and safe handling procedures. The information presented herein is curated to support the strategic application of this compound as a versatile building block in the synthesis of complex molecular architectures.[1]
Physicochemical and Spectroscopic Properties
Cyclopropyl 2,4-xylyl ketone, with the IUPAC name cyclopropyl-(2,4-dimethylphenyl)methanone, is a compound whose properties are of significant interest for its application in organic synthesis.[2] While extensive experimental data is not widely published, a combination of computed data from reliable databases and spectroscopic information provides a solid foundation for its characterization.
Table 1: Physicochemical Properties of Cyclopropyl 2,4-Xylyl Ketone
| Property | Value | Source |
| CAS Number | 71172-79-7 | [2] |
| IUPAC Name | cyclopropyl-(2,4-dimethylphenyl)methanone | [2] |
| Molecular Formula | C₁₂H₁₄O | [2] |
| Molecular Weight | 174.24 g/mol | [2] |
| XLogP3 | 2.8 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 2 | [2] |
Spectroscopic data is crucial for the unambiguous identification and characterization of Cyclopropyl 2,4-xylyl ketone. Available data from various sources confirms its structure.[2]
-
¹³C NMR Spectroscopy: Provides information on the carbon skeleton of the molecule.
-
Mass Spectrometry (GC-MS): Confirms the molecular weight and fragmentation pattern.
-
UV-VIS Spectroscopy: Details the electronic transitions within the molecule.
-
Infrared (FTIR) Spectroscopy: Identifies the characteristic functional groups, notably the carbonyl (C=O) stretch of the ketone.
Synthesis of Cyclopropyl 2,4-Xylyl Ketone: A Practical Approach
The synthesis of aryl cyclopropyl ketones can be achieved through several established synthetic routes. A highly effective and widely applicable method is the Friedel-Crafts acylation.[3][4][5] This electrophilic aromatic substitution reaction allows for the direct introduction of an acyl group onto an aromatic ring using a Lewis acid catalyst.[3][4]
For the synthesis of Cyclopropyl 2,4-xylyl ketone, the logical precursors are m-xylene (1,3-dimethylbenzene) and cyclopropanecarbonyl chloride, with a strong Lewis acid such as aluminum chloride (AlCl₃) as the catalyst.[3][4]
Caption: Friedel-Crafts Acylation for the synthesis of Cyclopropyl 2,4-Xylyl Ketone.
Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative procedure based on established methodologies for Friedel-Crafts acylation reactions.[3][4][5]
Materials:
-
m-Xylene (1,3-dimethylbenzene)
-
Cyclopropanecarbonyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane under a nitrogen atmosphere. The flask is cooled to 0°C in an ice bath.
-
Addition of Reactants: A solution of cyclopropanecarbonyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride. Following this, m-xylene (1.5 equivalents) is added dropwise via the dropping funnel, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.
-
Purification: The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Final Product: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure Cyclopropyl 2,4-xylyl ketone.
Reactivity and Applications in Synthesis
Aryl cyclopropyl ketones are versatile intermediates in organic synthesis, primarily due to the reactivity of both the carbonyl group and the adjacent cyclopropyl ring.[1] They serve as valuable precursors for the synthesis of a variety of carbocyclic and heterocyclic systems.[1]
One notable application is in the synthesis of pyrazoline heterocycles, which are of significant interest in drug discovery due to their wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1] The reaction of an aryl cyclopropyl ketone with a hydrazine derivative, such as phenylhydrazine, leads to the formation of a substituted pyrazoline through a condensation reaction followed by intramolecular cyclization.[1]
Caption: Synthesis of a pyrazoline derivative from Cyclopropyl 2,4-Xylyl Ketone.
The unique electronic and steric properties of the cyclopropyl ketone moiety make it an attractive starting material for creating complex molecular architectures with potential therapeutic applications.[1]
Safety and Handling
General Hazards of Ketones:
-
Flammability: Many ketones are flammable liquids and their vapors can form explosive mixtures with air.[7]
-
Irritation: Can cause irritation to the skin, eyes, and respiratory system.[6]
-
Toxicity: May be harmful if ingested or absorbed through the skin.[6]
Specific Hazards in Synthesis:
-
Anhydrous Aluminum Chloride: Highly corrosive and reacts violently with water, releasing hydrogen chloride gas. It should be handled in a fume hood with appropriate personal protective equipment.[3]
-
Cyclopropanecarbonyl chloride: Corrosive and a lachrymator. Handle with care in a well-ventilated area.
-
Dichloromethane: A volatile solvent that is a suspected carcinogen. All operations involving DCM should be performed in a fume hood.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles or a face shield.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[6]
-
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. For larger scale operations, an impervious apron may be necessary.[6]
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[6]
Handling and Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6]
-
Keep containers tightly closed when not in use.[6]
-
Ground and bond containers when transferring material to prevent static discharge.[7]
Conclusion
Cyclopropyl 2,4-xylyl ketone is a valuable chemical intermediate with significant potential in the fields of medicinal chemistry and organic synthesis. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. The unique properties conferred by the cyclopropyl ketone moiety make it a strategic building block for the development of novel therapeutic agents and complex molecular structures. Adherence to strict safety protocols is paramount during its synthesis and handling to ensure a safe and successful research outcome. This guide serves as a foundational resource for scientists and researchers looking to leverage the potential of this versatile compound.
References
-
Friedel-Crafts Alkylation of m-Xylene. (2022, April 2). [Video]. YouTube. Retrieved from [Link]
-
Cyclopropyl 2,4-xylyl ketone. (n.d.). PubChem. Retrieved from [Link]
-
CHM 352 Friedel-Crafts Alkylation of m-xylene. (2015, January 23). [Video]. YouTube. Retrieved from [Link]
-
Solved experiment : friedel crafts alkylation of m-xylene | Chegg.com. (2022, April 3). Chegg. Retrieved from [Link]
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